Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies and interpretive strategies required for the complete structure elucidation of tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Beyond a mere listing of procedures, this guide delves into the causal reasoning behind experimental choices and the logical framework for data interpretation, ensuring a thorough understanding of the molecule's three-dimensional structure.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic frameworks, such as the 8-azaspiro[4.5]decane core, are of significant interest in medicinal chemistry. Their rigid, three-dimensional nature provides a unique conformational landscape that can lead to enhanced potency and selectivity for biological targets when compared to more flexible, linear molecules. tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate, with its primary amine and Boc-protected secondary amine, represents a versatile building block in the synthesis of novel therapeutics, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Accurate and unambiguous structure elucidation is a critical and non-negotiable step in the development of any new chemical entity, ensuring the integrity of subsequent biological and pharmacological studies.
This guide will use a systematic approach, beginning with a plausible synthetic route to provide context for potential impurities and stereoisomers. We will then explore the application of key analytical techniques, providing both detailed experimental protocols and a deep dive into the interpretation of the resulting data.
Section 1: A Plausible Synthetic Pathway
To contextualize the structure elucidation process, we will consider a plausible and efficient synthesis of the target molecule. The synthesis of the key intermediate, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate, has been described in the patent literature.[2] The final step to introduce the primary amine at the 2-position can be achieved through reductive amination.
Figure 1: Plausible two-stage synthesis of the target compound.
Understanding this pathway is crucial as it informs the analyst about potential impurities, such as unreacted ketone precursor or the presence of diastereomers, which must be differentiated during spectroscopic analysis.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules.[3][4][5][6][7] For tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate, both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are indispensable.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Based on established chemical shift principles and data from analogous structures, we can predict the key features of the spectrum.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.4 - 3.6 | m | 2H | H-9 (axial & equatorial) | Protons on the carbon adjacent to the Boc-protected nitrogen are deshielded. |
| ~3.0 - 3.2 | m | 1H | H-2 | The proton on the carbon bearing the primary amine. |
| ~2.8 - 3.0 | m | 2H | H-7 (axial & equatorial) | Protons on the carbon adjacent to the Boc-protected nitrogen. |
| ~1.6 - 1.8 | m | 4H | H-1, H-3 (axial & equatorial) | Methylene protons on the cyclopentyl portion of the spirocycle. |
| ~1.4 - 1.6 | m | 4H | H-6, H-10 (axial & equatorial) | Methylene protons on the piperidine ring. |
| 1.45 | s | 9H | Boc -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |
| (broad) | s | 2H | -NH₂ | The primary amine protons are often broad and may exchange with D₂O. |
Note: This is a predicted spectrum for illustrative purposes. Actual chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments.
| Predicted δ (ppm) | Assignment | Rationale |
| ~154.8 | Boc C=O | The carbonyl carbon of the carbamate is significantly deshielded. |
| ~79.5 | Boc C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~55.0 | C-5 (Spiro Carbon) | The spirocyclic quaternary carbon is a key feature. |
| ~50.0 | C-2 | The carbon atom bonded to the primary amino group. |
| ~45-48 | C-7, C-9 | Carbons adjacent to the Boc-protected nitrogen. |
| ~30-35 | C-1, C-3, C-6, C-10 | Methylene carbons of the spirocyclic ring system. |
| 28.4 | Boc -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Note: This is a predicted spectrum. Definitive assignments require 2D NMR data.
Two-Dimensional (2D) NMR for Unambiguous Assignment
To confirm the assignments made from 1D spectra, 2D NMR experiments are essential.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This would be used to trace the connectivity within the cyclopentyl and piperidine rings.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This is the primary method for definitively assigning the carbon signals based on the more easily assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons, such as the spiro-carbon (C-5) and the Boc carbonyl and quaternary carbons, by observing their correlations with nearby protons.
Figure 2: Integrated workflow for NMR-based structure elucidation.
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire a 1D proton spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the spectrometer's pre-defined parameter sets, optimizing as necessary for the sample concentration.
Section 3: Mass Spectrometry – Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.
Expected Mass Spectrum
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Molecular Ion (M+H)⁺: For tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate (C₁₄H₂₆N₂O₂), the expected monoisotopic mass is 254.1994. In electrospray ionization (ESI) in positive mode, the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 255.2072.
-
Key Fragmentation: The Boc protecting group is known to undergo characteristic fragmentation. The most common losses are:
-
Loss of isobutylene (56 Da): A neutral loss of C₄H₈ from the molecular ion, resulting in a peak at m/z 199.1495.
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Loss of the entire Boc group (100 Da): Cleavage of the carbamate C-O bond results in the loss of C₅H₈O₂ and a peak at m/z 155.1597.
-
Loss of tert-butyl cation (57 Da): Formation of the tert-butyl cation (m/z 57) is a very common and often abundant peak in the spectra of Boc-protected compounds.
-
Figure 3: Predicted key fragmentation pathways in ESI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: Infuse the sample solution directly into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform an MS/MS experiment by isolating the parent ion (m/z 255.2) and subjecting it to collision-induced dissociation (CID) to generate and detect the fragment ions.
Section 4: Infrared (IR) Spectroscopy – Identifying Key Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expected IR Absorption Bands
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N-H Stretch (Primary Amine): Two distinct medium-intensity bands are expected in the range of 3300-3500 cm⁻¹. The presence of two bands is characteristic of a primary amine (-NH₂).
-
C=O Stretch (Carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl group in the Boc-carbamate.
-
C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H bonds of the spirocyclic rings and the tert-butyl group.
-
N-H Bend (Primary Amine): A medium-intensity band in the region of 1580-1650 cm⁻¹.
-
C-N Stretch: Absorptions in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-N bonds of the amines.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. For an oil, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Background Scan: Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
Section 5: Integrated Structure Elucidation and Verification
The final and most critical phase is the integration of all spectroscopic data to build a self-validating and cohesive structural assignment.
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Molecular Formula Confirmation: The high-resolution mass spectrum provides the exact mass, which should be used to confirm the molecular formula (C₁₄H₂₆N₂O₂).
-
Functional Group Verification: The FTIR spectrum confirms the presence of the primary amine (-NH₂) and the carbamate (C=O) functional groups.
-
Backbone Assembly: The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework. The number of signals corresponds to the molecular symmetry, and the chemical shifts indicate the electronic environment of each nucleus.
-
Connectivity Mapping: 2D NMR (COSY, HSQC, HMBC) is used to piece together the molecular puzzle, connecting protons to their adjacent protons, protons to their directly attached carbons, and establishing long-range correlations to build the complete spiro[4.5]decane skeleton.
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Final Verification: The proposed structure must be consistent with all observed data. For instance, the deshielded protons observed in the ¹H NMR spectrum must correspond to carbons adjacent to electron-withdrawing groups (like the nitrogen of the carbamate) in the HSQC spectrum. The fragmentation pattern in the mass spectrum must be explainable by the proposed structure.
Conclusion
The structure elucidation of tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By carefully acquiring and interpreting NMR, MS, and FTIR data, a complete and unambiguous picture of the molecule's connectivity and stereochemistry can be established. This rigorous analytical foundation is paramount for the successful application of this versatile spirocyclic building block in the advancement of chemical and pharmaceutical research.
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